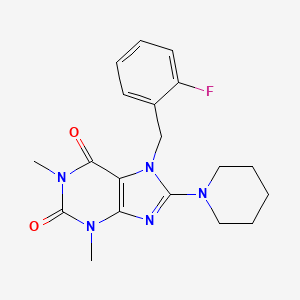![molecular formula C17H16N2O6 B11674053 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate](/img/structure/B11674053.png)
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate is an organic compound with a complex structure that includes both hydrazone and carbonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate typically involves the condensation of 2-hydroxybenzaldehyde with a hydrazine derivative, followed by the introduction of a carbonate group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory or antimicrobial effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both hydrazone and carbonate groups suggests possible interactions with biological targets.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, potentially inhibiting enzyme activity. The carbonate group may also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group and exhibit comparable biological activities.
Benzaldehyde derivatives: Compounds like 2-hydroxybenzaldehyde have structural similarities and are used in similar synthetic applications.
Uniqueness
The unique combination of hydrazone and carbonate functional groups in 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl methyl carbonate distinguishes it from other compounds
特性
分子式 |
C17H16N2O6 |
|---|---|
分子量 |
344.32 g/mol |
IUPAC名 |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate |
InChI |
InChI=1S/C17H16N2O6/c1-23-15-9-11(7-8-14(15)25-17(22)24-2)10-18-19-16(21)12-5-3-4-6-13(12)20/h3-10,20H,1-2H3,(H,19,21)/b18-10+ |
InChIキー |
PRPDPNVJMIEGEP-VCHYOVAHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)OC |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673970.png)

![N-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11673978.png)
![2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11673980.png)
![N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11674000.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674003.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11674011.png)
![2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B11674015.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11674034.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11674041.png)
![ethyl (2Z)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674042.png)
![(5E)-5-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11674048.png)
![5-[(5-Bromofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11674067.png)
